molecular formula C14H26O4 B3114593 Di-tert-butyl adipate CAS No. 20270-53-5

Di-tert-butyl adipate

Cat. No.: B3114593
CAS No.: 20270-53-5
M. Wt: 258.35 g/mol
InChI Key: QSVAYRBPFFOQMK-UHFFFAOYSA-N
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Description

Di-tert-butyl adipate is an organic compound that belongs to the class of esters. It is derived from adipic acid and tert-butyl alcohol. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Di-tert-butyl adipate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems and its use in the formulation of various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.

    Industry: Employed as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of various industrial products.

Safety and Hazards

Di-tert-butyl adipate should be handled with care to avoid inhalation, ingestion, and contact with skin or eyes . It should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to wear personal protective equipment during handling .

Mechanism of Action

Target of Action

For instance, it has been associated with the prolongation of heart rate–corrected QT (QT C) interval

Mode of Action

For example, it has been shown to undergo oxidation and reactions with Lewis acids . These reactions can lead to the formation of new compounds, which may interact with biological targets in different ways.

Biochemical Pathways

It has been suggested that the compound may be involved in the degradation of aromatic compounds . This process, known as the β-ketoadipate pathway, involves the conversion of hazardous aromatic pollutants into non-toxic metabolites

Pharmacokinetics

It is known that the compound is present in the environment, including in airborne fine particles , suggesting that it can be absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DTBA and their impact on its bioavailability.

Result of Action

It has been associated with the prolongation of the qt c interval , suggesting that it may have effects on the cardiovascular system

Action Environment

The action of DTBA can be influenced by various environmental factors. For example, its degradation may be affected by the presence of other chemicals, such as Lewis acids . Additionally, its effects on the QT C interval have been associated with exposure to airborne fine particles , suggesting that air quality may influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl adipate can be synthesized through the esterification of adipic acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl adipate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and tert-butyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

    Oxidation: Under specific conditions, this compound can be oxidized to produce various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Adipic acid and tert-butyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Comparison with Similar Compounds

Di-tert-butyl adipate can be compared with other similar compounds such as:

    Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of tert-butyl groups. Diethyl adipate has different physical and chemical properties due to the difference in the alkyl groups.

    Dimethyl adipate: Similar to this compound but with methyl groups. It is used in different applications due to its distinct properties.

    Dibutyl adipate: An ester of adipic acid with butyl groups. It is used as a plasticizer and has different solubility and stability characteristics compared to this compound.

This compound is unique due to the presence of tert-butyl groups, which provide greater steric hindrance and stability compared to other esters of adipic acid.

Properties

IUPAC Name

ditert-butyl hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVAYRBPFFOQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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